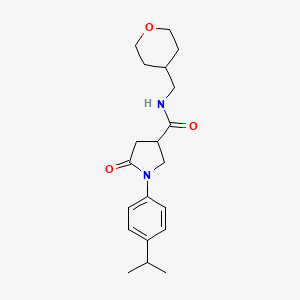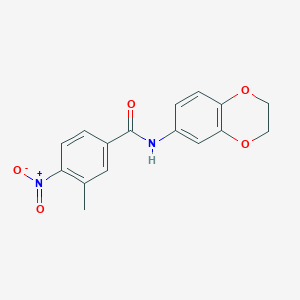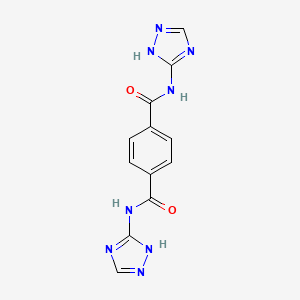
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMNB is a derivative of 4-nitrobenzamide and has been synthesized using different methods.
作用機序
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is not fully understood. However, studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide induces cell cycle arrest and apoptosis in cancer cells. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is also soluble in organic solvents, which makes it easy to use in various assays. However, one of the limitations of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. One of the most significant directions is the development of new drugs based on N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. Several analogs of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide have been synthesized and tested for their anticancer activity. Further studies are needed to determine the structure-activity relationship of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide and its analogs. Another future direction is the study of the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. Further studies are needed to determine the exact mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits HDACs. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is another future direction. Further studies are needed to determine the optimal dosage and administration route of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide for its potential use as an anticancer drug.
Conclusion:
In conclusion, N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been synthesized using different methods and has been extensively studied for its potential applications in the development of new drugs for the treatment of cancer. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments but also has some limitations. Several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide have been identified, including the development of new drugs, the study of the mechanism of action, and the study of the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide.
合成法
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide can be synthesized using different methods. One of the most common methods is the reaction between 4-chloro-2-methoxy-5-methylbenzylamine and 4-nitrobenzoyl chloride in the presence of a base. The reaction yields N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide as a yellow solid with a melting point of 214-215°C.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is in the development of new drugs for the treatment of cancer. N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-7-13(14(22-2)8-12(9)16)17-15(19)10-3-5-11(6-4-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVWSMUOGUUMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)



![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)
![4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)


![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)